molecular formula C18H15NO6 B2738686 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) CAS No. 501105-83-5

3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)

Cat. No.: B2738686
CAS No.: 501105-83-5
M. Wt: 341.319
InChI Key: JUKMSJMWGKKGJE-UHFFFAOYSA-N
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Description

3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a complex organic compound that features a pyridine ring linked to two pyran-2-one rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of aromatic aldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea . This reaction can be carried out under conventional thermal heating or microwave activation, with the choice of conditions affecting the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nano-Al₂O₃/BF₃/Fe₃O₄ can be used to enhance the efficiency of the reaction . Solvent-free conditions or the use of green solvents like ethanol can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyran rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridine or pyran rings .

Scientific Research Applications

3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyridine ring in 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) adds unique electronic properties and potential binding interactions that are not present in similar compounds. This makes it particularly interesting for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-pyridin-3-ylmethyl]-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-9-6-12(20)15(17(22)24-9)14(11-4-3-5-19-8-11)16-13(21)7-10(2)25-18(16)23/h3-8,14,20-21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMSJMWGKKGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(C2=CN=CC=C2)C3=C(C=C(OC3=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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